Cas no 391867-74-6 (3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide)

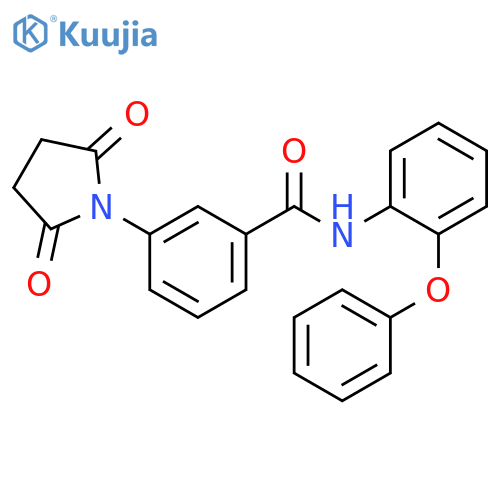

391867-74-6 structure

商品名:3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide

CAS番号:391867-74-6

MF:C23H18N2O4

メガワット:386.400025844574

CID:6528070

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide

- Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-phenoxyphenyl)-

-

- インチ: 1S/C23H18N2O4/c26-21-13-14-22(27)25(21)17-8-6-7-16(15-17)23(28)24-19-11-4-5-12-20(19)29-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,28)

- InChIKey: CKLOKOGDUUSWNK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

じっけんとくせい

- 密度みつど: 1.349±0.06 g/cm3(Predicted)

- ふってん: 561.5±35.0 °C(Predicted)

- 酸性度係数(pKa): 12.22±0.70(Predicted)

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0466-0040-2μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-3mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-10mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-4mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-25mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-5mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-20mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-50mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-30mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0466-0040-5μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

391867-74-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

391867-74-6 (3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量